2H-Indazole, 2-ethyl-6-nitro-

Regioselective alkylation Indazole synthesis Triethyloxonium hexafluorophosphate

This compound belongs to the 2-alkyl-6-nitroindazole family, featuring an ethyl group at the N-2 position and a nitro substituent at the 6-position of the indazole core. It serves as a critical synthetic intermediate in medicinal chemistry programs, where regioisomeric purity is essential for downstream biological activity.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 65642-29-7
Cat. No. B11908632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indazole, 2-ethyl-6-nitro-
CAS65642-29-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCN1C=C2C=CC(=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O2/c1-2-11-6-7-3-4-8(12(13)14)5-9(7)10-11/h3-6H,2H2,1H3
InChIKeyJPZZMLKQTUBUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indazole, 2-ethyl-6-nitro- (CAS 65642-29-7): Core Identity and Role as a Regiochemically Defined Nitroindazole Intermediate


This compound belongs to the 2-alkyl-6-nitroindazole family, featuring an ethyl group at the N-2 position and a nitro substituent at the 6-position of the indazole core. It serves as a critical synthetic intermediate in medicinal chemistry programs, where regioisomeric purity is essential for downstream biological activity [1]. The N-2 alkylation pattern confers distinct electronic and steric properties relative to N-1 alkylated analogs, directly impacting reactivity in subsequent transformations [2].

Why 2-Ethyl-6-nitro-2H-indazole Cannot Be Replaced by a Generic Nitroindazole Analog


Generic substitution among nitroindazoles is confounded by two orthogonal selectivity barriers. First, the N-alkylation site (1 vs. 2) determines the electronic distribution, redox behavior, and supramolecular organization of the product; 1-alkyl nitroindazoles form dimers during electrochemical reduction, whereas 2-alkyl analogs do not [1]. Second, the position of the nitro group (4-, 5-, 6-, or 7-) dictates the regiochemical outcome of reactions such as vicarious nucleophilic substitution, which occurs exclusively para to the nitro group . Consequently, even closely related regioisomers exhibit divergent reactivity profiles that preclude simple one-for-one interchange.

Quantitative Differentiation Evidence for 2-Ethyl-6-nitro-2H-indazole Versus Its Closest Analogs


Regioselective Synthesis: Exclusive N-2 Alkylation Eliminates Isomeric Contamination vs. Traditional Methylation Methods

Using triethyloxonium hexafluorophosphate (Et₃OPF₆) in ethyl acetate at room temperature, 2-ethyl-6-nitro-2H-indazole (3a) was obtained in 90% isolated yield with complete regioselectivity for the N-2 position [1]. In contrast, traditional methylation of 6-nitro-1H-indazole with methyl iodide in DMSO at 70°C produced a statistical mixture of 2-methyl-6-nitro-2H-indazole (50% yield), 1-methyl-6-nitro-1H-indazole (10% yield), and dimethylated product (17% yield) [1]. The exclusive N-2 selectivity of the ethylation method eliminates the need for chromatographic separation of regioisomers.

Regioselective alkylation Indazole synthesis Triethyloxonium hexafluorophosphate

Melting Point Differentiation: Lower Thermal Processing Requirement vs. 2-Methyl-6-nitro-2H-indazole

The ethyl analog exhibits a substantially lower melting point than its methyl counterpart. 2-Ethyl-6-nitro-2H-indazole (3a) melts at 87–89 °C (EtOAc), whereas 2-methyl-6-nitro-2H-indazole (2a) melts at 158–160 °C (EtOAc) [1]. This 70°C reduction in melting point can simplify melt-processing, hot-melt formulation, or solvent-free handling in industrial workflows.

Melting point Crystallinity Formulation processing

Electrochemical Behavior: Absence of Dimerization vs. N1H Nitroindazoles Under Reductive Conditions

Cyclic voltammetry experiments demonstrate that N1H (unsubstituted) nitroindazoles readily form dimers upon one-electron reduction, whereas 2-alkyl nitroindazoles, including 2-ethyl-6-nitroindazole, do not undergo this dimerization [1]. This differential behavior is attributed to the distinct electronic distribution in N-2 alkylated indazoles versus N-1 alkylated or N1H analogs, as confirmed by DFT computations [1].

Cyclic voltammetry Nitroreduction Dimerization

Nitro Position Dictates Reactivity: para-Directed Nucleophilic Substitution vs. Other Regioisomers

The 6-nitro substituent directs incoming nucleophiles exclusively to the position para to the nitro group, enabling predictable late-stage functionalization . In contrast, 5-nitro and 7-nitro regioisomers direct substitution to different positions on the indazole core, yielding structurally divergent products. The 2-ethyl-6-nitro substitution pattern thus provides a defined vector for molecular elaboration that is geometrically and electronically distinct from other nitroindazole regioisomers.

Vicarious nucleophilic substitution Regiochemistry Synthetic utility

High-Value Application Scenarios for 2-Ethyl-6-nitro-2H-indazole Based on Demonstrated Differentiation


Medicinal Chemistry Intermediate Requiring Unambiguous Regioisomeric Identity

When a drug discovery program demands a nitroindazole building block with guaranteed N-2 alkylation, 2-ethyl-6-nitro-2H-indazole is the preferred substrate. Its exclusive regioselectivity in synthesis [1] ensures that downstream biological assays are not confounded by the presence of 1-alkyl contaminants, which can exhibit different target-binding profiles.

Electrochemical Sensor or Electrosynthesis Platform Based on Nitroarene Reduction

For electroanalytical applications or controlled-potential electrosynthesis involving the nitro group, the inability of 2-ethyl-6-nitro-2H-indazole to dimerize under reductive conditions [1] provides cleaner voltammetric signatures and minimizes electrode passivation, unlike N1H nitroindazoles.

Low-Temperature Melt Processing or Hot-Melt Formulation

The melting point of 87–89 °C [1] is sufficiently low to permit solvent-free handling, melt-crystallization, or incorporation into heat-sensitive matrices without the risk of thermal decomposition often associated with higher-melting analogs such as 2-methyl-6-nitro-2H-indazole (mp 158–160 °C).

Regiochemically Predictable Late-Stage Functionalization

In synthetic sequences requiring a defined vector for nucleophilic aromatic substitution, the 6-nitro group directs incoming nucleophiles para to itself [1]. This predictability enables rational design of indazole-based libraries where substituent orientation is critical for structure-activity relationships.

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